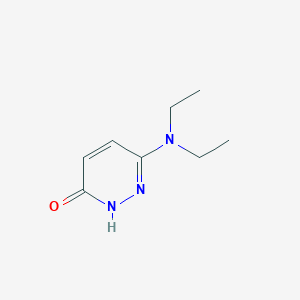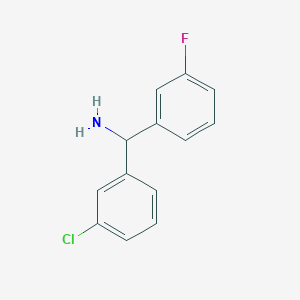
(3-Chlorophenyl)(3-fluorophenyl)methanamine
Vue d'ensemble
Description
(3-Chlorophenyl)(3-fluorophenyl)methanamine, also known as 3-chloro-3-fluoroaniline, is an aromatic amine compound used in various scientific research applications. It is a colorless, volatile liquid with a strong odor and a boiling point of 188°C. It is soluble in water, alcohol, and organic solvents. It has a molecular weight of 169.6 g/mol and a chemical formula of C7H6ClFN.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
- A study by Арутюнян et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, investigating their antibacterial and antioxidant activities. They found that some compounds showed high antibacterial activity but were generally ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Alzheimer's Disease Treatment
- Kumar et al. (2013) studied 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with (3-Chlorophenyl)(3-fluorophenyl)methanamine structures, as potential treatments for Alzheimer's disease. These compounds showed inhibitory activities against acetylcholinesterase and selective MAO-B, suggesting therapeutic potential (Kumar et al., 2013).
Crystal Structure Analysis
- Kang et al. (2015) analyzed the crystal structure of nuarimol, a compound related to (3-Chlorophenyl)(3-fluorophenyl)methanamine. They provided insights into the geometry and interactions within the molecule, which is relevant for understanding the physical properties of similar compounds (Kang et al., 2015).
Cancer Research
- In cancer research, the synthesis and evaluation of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives, including (3-Chlorophenyl)(3-fluorophenyl)methanamine structures, were explored by Mphahlele et al. (2017). They assessed these compounds for cytotoxicity against MCF-7 and HeLa cells and their potential as inhibitors of epidermal growth factor receptor tyrosine kinase, indicating a role in cancer therapy (Mphahlele et al., 2017).
Anticonvulsant Agents
- Pandey & Srivastava (2011) synthesized a series of novel Schiff bases using 3-aminomethyl pyridine and found that some compounds, including those related to (3-Chlorophenyl)(3-fluorophenyl)methanamine, displayed significant anticonvulsant activity. This indicates potential use in treating seizures (Pandey & Srivastava, 2011).
Propriétés
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOIFJSMYTKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3-fluorophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



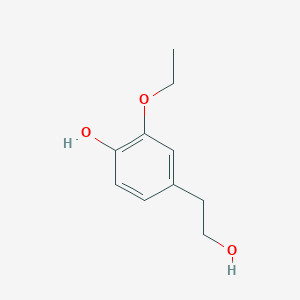
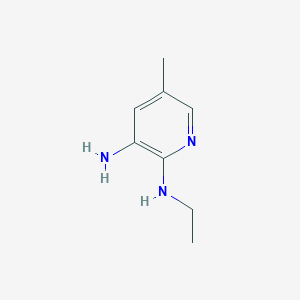
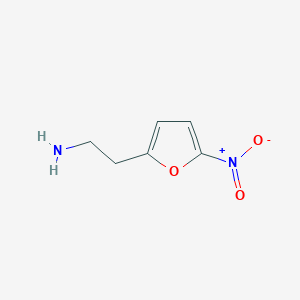
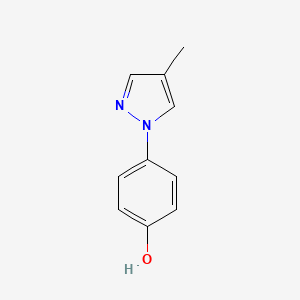
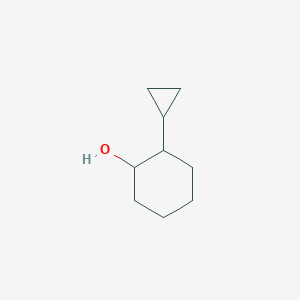
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
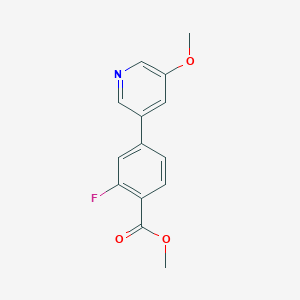
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
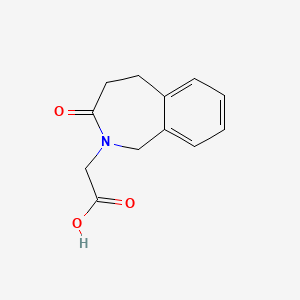
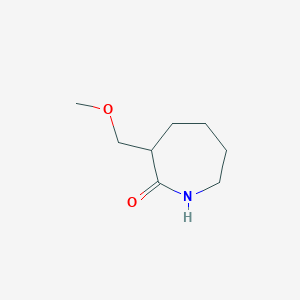
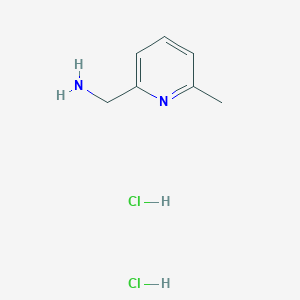
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
